molecular formula C10H9N3O2 B12073528 4-(3-Methyl-4-nitrophenyl)-1H-pyrazole

4-(3-Methyl-4-nitrophenyl)-1H-pyrazole

Cat. No.: B12073528
M. Wt: 203.20 g/mol
InChI Key: XCUBSNJXAVSAQT-UHFFFAOYSA-N
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Description

4-(3-Methyl-4-nitrophenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a 3-methyl-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-methyl-4-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: 4-(3-Amino-4-nitrophenyl)-1H-pyrazole.

    Reduction: 4-(3-Methyl-4-nitrosophenyl)-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Methyl-4-nitrophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitrophenyl 3-methylbenzoate: Similar structure but with a benzoate ester group.

    3-Methyl-4-nitrophenyl 3-methoxybenzoate: Similar structure but with a methoxybenzoate ester group.

Uniqueness

4-(3-Methyl-4-nitrophenyl)-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-(3-methyl-4-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C10H9N3O2/c1-7-4-8(9-5-11-12-6-9)2-3-10(7)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

XCUBSNJXAVSAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CNN=C2)[N+](=O)[O-]

Origin of Product

United States

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